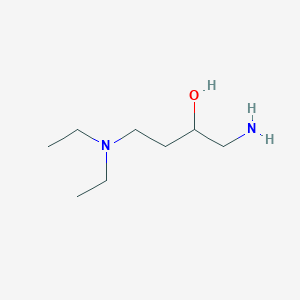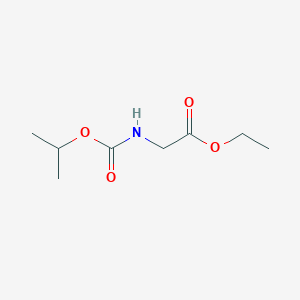
Ethyl 2-(propan-2-yloxycarbonylamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(propan-2-yloxycarbonylamino)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This compound is characterized by its unique structure, which includes an ethyl group, a propan-2-yloxycarbonylamino group, and an acetate group. It is used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(propan-2-yloxycarbonylamino)acetate can be synthesized through a series of chemical reactions involving the esterification of ethyl acetate with propan-2-yloxycarbonylamino. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, including ethyl acetate and propan-2-yloxycarbonylamino, are mixed in a reactor vessel with an acid catalyst. The reaction mixture is heated and stirred for several hours until the desired product is formed. The product is then purified through distillation and recrystallization to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(propan-2-yloxycarbonylamino)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires an acid catalyst like hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent under anhydrous conditions.
Substitution: Nucleophilic substitution reactions typically require a nucleophile such as an amine and a suitable solvent like dichloromethane.
Major Products Formed
Hydrolysis: Produces carboxylic acid and alcohol.
Reduction: Produces the corresponding alcohol.
Substitution: Produces amides.
Applications De Recherche Scientifique
Ethyl 2-(propan-2-yloxycarbonylamino)acetate is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-(propan-2-yloxycarbonylamino)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The pathways involved include ester hydrolysis, reduction, and substitution reactions, which result in the formation of different products that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: An ester with a fruity odor, used in flavorings and fragrances.
Isopropyl acetate: An ester with a sweet smell, used as a solvent and in perfumes.
Uniqueness
Ethyl 2-(propan-2-yloxycarbonylamino)acetate is unique due to its specific structure, which includes both an ethyl group and a propan-2-yloxycarbonylamino group. This combination of functional groups imparts distinct chemical properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
36613-25-9 |
|---|---|
Formule moléculaire |
C8H15NO4 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
ethyl 2-(propan-2-yloxycarbonylamino)acetate |
InChI |
InChI=1S/C8H15NO4/c1-4-12-7(10)5-9-8(11)13-6(2)3/h6H,4-5H2,1-3H3,(H,9,11) |
Clé InChI |
AXAVDXHUGXFCMJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNC(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([(Dimethylamino)methylidene]amino)-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-ium bromide](/img/structure/B14016465.png)
![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline](/img/structure/B14016468.png)
![(S)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14016476.png)
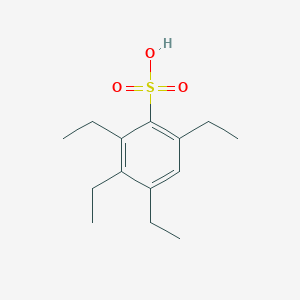


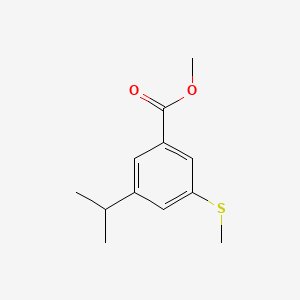
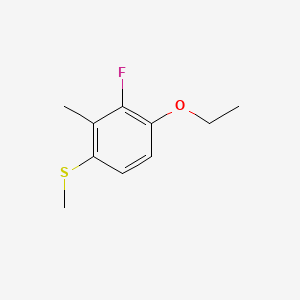
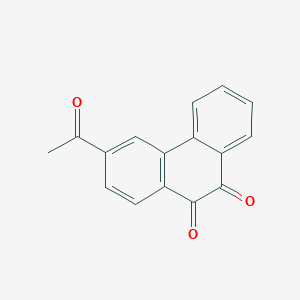

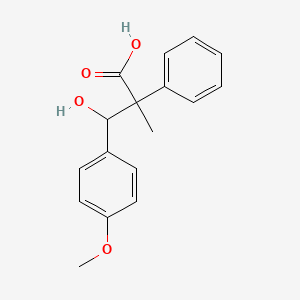
![6-Amino-4-[(4-methylphenyl)amino]pyrimidin-2(1h)-one](/img/structure/B14016539.png)
![Tert-butyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B14016540.png)
